molecular formula C10H10BrFO2 B8759623 Ethyl 2-(3-bromo-5-fluorophenyl)acetate

Ethyl 2-(3-bromo-5-fluorophenyl)acetate

Cat. No.: B8759623
M. Wt: 261.09 g/mol
InChI Key: LOWMDJRIRJJIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-bromo-5-fluorophenyl)acetate is an aromatic ester featuring a phenyl ring substituted with bromine (3-position) and fluorine (5-position), linked to an ethyl ester group. This compound serves as a critical intermediate in pharmaceutical research and organic synthesis, particularly in the development of bioactive molecules . The bromine and fluorine substituents enhance its stability and influence electronic properties, making it a versatile building block for drug discovery.

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

ethyl 2-(3-bromo-5-fluorophenyl)acetate

InChI

InChI=1S/C10H10BrFO2/c1-2-14-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6H,2,5H2,1H3

InChI Key

LOWMDJRIRJJIMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=CC(=C1)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ethyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate
  • Molecular Formula: C₁₂H₁₀BrF₂NO₂
  • Key Features: Additional cyano (CN) and difluoromethyl (CF₂H) groups at positions 2 and 3. Higher molecular weight (317.12 g/mol) due to these substituents. Enhanced reactivity for nucleophilic additions or cross-coupling reactions due to the electron-withdrawing cyano group .
Ethyl (3-bromo-5-fluorobenzoyl)acetate
  • Molecular Formula : C₁₁H₁₀BrFO₃
  • Key Features: Benzoyl (C=O) group replaces the phenylacetate structure.

Ester Group Modifications

Methyl 2-(3-Bromo-5-fluorophenyl)acetate
  • Molecular Formula : C₉H₈BrFO₃
  • Key Features: Methyl ester instead of ethyl ester reduces lipophilicity (logP ~1.5 vs.

Heterocyclic Analogues

Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate
  • Molecular Formula : C₁₄H₁₅BrO₄S
  • Key Features: Benzofuran core introduces rigidity and planar geometry. Ethylsulfinyl group participates in non-classical C–H⋯O hydrogen bonds and π-π stacking (centroid distance: 3.814 Å), stabilizing the crystal lattice .

Functional Group Additions

Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate
  • Molecular Formula: C₁₀H₁₀BrFNO₂
  • Key Features: Amino group at position 5 introduces basicity, enabling pH-dependent solubility and coordination chemistry. Used in synthesizing therapeutic agents targeting neurotransmitter receptors .

Comparative Analysis Table

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
This compound C₁₀H₁₀BrFO₃ 3-Br, 5-F; ethyl ester Drug intermediate, moderate lipophilicity
Ethyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate C₁₂H₁₀BrF₂NO₂ 2-Br, 3-CN, 5-CF₂H; ethyl ester High reactivity for cross-coupling
Ethyl (3-bromo-5-fluorobenzoyl)acetate C₁₁H₁₀BrFO₃ Benzoyl group (C=O) Enhanced hydrogen-bonding capacity
Mthis compound C₉H₈BrFO₃ Methyl ester Lower logP, faster metabolic clearance
Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate C₁₄H₁₅BrO₄S Benzofuran core, ethylsulfinyl group Stabilized crystal lattice via π-π interactions

Key Research Findings

  • Electronic Effects : Bromine and fluorine substituents increase electron-withdrawing character, directing electrophilic substitutions to meta/para positions .
  • Solid-State Stability : Benzofuran analogues exhibit stronger π-π stacking than phenyl derivatives, improving crystallinity .
  • Biological Relevance: Amino-substituted derivatives show promise in CNS drug development due to enhanced receptor binding .

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